molecular formula C24H20N2O5S B2959550 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-methoxybenzoate CAS No. 851092-69-8

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-methoxybenzoate

Cat. No.: B2959550
CAS No.: 851092-69-8
M. Wt: 448.49
InChI Key: LFFUWVRPDLYABZ-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-methoxybenzoate is an organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a methyl group, a phenyl group, and a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-methoxybenzoate typically involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and esterification. The general synthetic route can be summarized as follows:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Esterification: The final step involves the esterification of the sulfonylated pyrazole with 3-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-methoxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit protein kinases, leading to the disruption of signal transduction pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzenesulfonyl)-1-phenyl-3-methyl-1H-pyrazole: Lacks the methoxybenzoate group.

    3-Methoxybenzoic acid derivatives: Similar ester functionality but different core structures.

Uniqueness

The uniqueness of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-methoxybenzoate lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzenesulfonyl and methoxybenzoate groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-17-22(32(28,29)21-14-7-4-8-15-21)23(26(25-17)19-11-5-3-6-12-19)31-24(27)18-10-9-13-20(16-18)30-2/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFUWVRPDLYABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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